Product packaging for 3-[(Acetyloxy)methyl]-7-[(2-{[N,N'-di(propan-2-yl)carbamimidoyl]sulfanyl}-1-hydroxyethylidene)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid(Cat. No.:CAS No. 33075-00-2)

3-[(Acetyloxy)methyl]-7-[(2-{[N,N'-di(propan-2-yl)carbamimidoyl]sulfanyl}-1-hydroxyethylidene)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B193784
CAS No.: 33075-00-2
M. Wt: 472.6 g/mol
InChI Key: JYXACOFERDBGGQ-UHFFFAOYSA-N
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Description

Cefathiamidine is a first-generation cephalosporin antibacterial agent used in scientific research for the study of infections caused by susceptible bacteria . It exhibits a broad spectrum of antimicrobial activity and has been utilized in research related to respiratory tract, liver, urinary tract, and sensory infections, as well as more serious conditions like endocarditis and sepsis . Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis . Like other beta-lactam antibiotics, it specifically binds to Penicillin-Binding Proteins (PBPs), which are transpeptidase enzymes located on the inner membrane of the bacterial cell wall . This binding disrupts the final cross-linking step of peptidoglycan formation, leading to a weakened cell wall that is susceptible to osmotic pressure and ultimately results in bacterial cell lysis and death . While Cefathiamidine is effective against a range of organisms, its primary research strength lies against Gram-positive bacteria, including Staphylococcus and Streptococcus species, though it also shows activity against some Gram-negative strains . Cefathiamidine is not absorbed orally and is administered via parenteral routes (intravenously or intramuscularly) in research settings . It is widely distributed in most bodily fluids and tissues but does not pass the blood-brain barrier . The compound has a relatively low protein-binding capacity of 23%, and more than 90% of it is excreted unchanged by the kidneys . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28N4O6S2 B193784 3-[(Acetyloxy)methyl]-7-[(2-{[N,N'-di(propan-2-yl)carbamimidoyl]sulfanyl}-1-hydroxyethylidene)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 33075-00-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(acetyloxymethyl)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O6S2/c1-9(2)20-19(21-10(3)4)31-8-13(25)22-14-16(26)23-15(18(27)28)12(6-29-11(5)24)7-30-17(14)23/h9-10,14,17H,6-8H2,1-5H3,(H,20,21)(H,22,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXACOFERDBGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60954696
Record name 3-[(Acetyloxy)methyl]-7-[(2-{[N,N'-di(propan-2-yl)carbamimidoyl]sulfanyl}-1-hydroxyethylidene)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33075-00-2
Record name 3-[(Acetyloxy)methyl]-7-[(2-{[N,N'-di(propan-2-yl)carbamimidoyl]sulfanyl}-1-hydroxyethylidene)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanisms of Action and Biochemical Interactions of Cefathiamidine

Inhibition of Bacterial Cell Wall Synthesis by Cefathiamidine

The primary mechanism of Cefathiamidine is the inhibition of bacterial cell wall synthesis. patsnap.compatsnap.com The bacterial cell wall is a vital structure that provides mechanical strength, maintains the cell's shape, and protects it from osmotic stress. patsnap.com A key component of this wall is peptidoglycan, a large polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugar molecules cross-linked by short peptide chains. patsnap.comsigmaaldrich.com The synthesis and maintenance of this peptidoglycan layer are crucial for bacterial survival, especially in actively dividing cells. patsnap.comsigmaaldrich.com

Cefathiamidine, as with other cephalosporins, selectively targets this process. patsnap.com Because mammalian cells lack a peptidoglycan cell wall, this class of antibiotics can selectively target bacteria without harming the host's cells. sigmaaldrich.com By interfering with the enzymes responsible for building the peptidoglycan scaffold, Cefathiamidine compromises the structural integrity of the cell wall, rendering the bacterium vulnerable. patsnap.comsigmaaldrich.com

Cefathiamidine Binding to Penicillin-Binding Proteins (PBPs)

The specific molecular targets of Cefathiamidine are Penicillin-Binding Proteins (PBPs). patsnap.compatsnap.com PBPs are a group of bacterial enzymes, including transpeptidases and carboxypeptidases, located on the inner surface of the bacterial cytoplasmic membrane. patsnap.comwikipedia.org These enzymes are essential for the final steps of peptidoglycan synthesis, specifically catalyzing the cross-linking of the peptide side chains, which gives the cell wall its rigid three-dimensional structure. wikipedia.org

Cefathiamidine's structure contains a β-lactam ring that is chemically similar to the D-alanyl-D-alanine moiety of the peptidoglycan precursor. wikipedia.org This structural mimicry allows the drug to bind to the active site of PBPs. wikipedia.org This binding forms a stable, covalent bond with the enzyme, effectively inactivating it. By blocking the activity of these essential enzymes, Cefathiamidine halts the synthesis and repair of the cell wall. patsnap.com

Table 1: General Classes and Functions of Penicillin-Binding Proteins (PBPs)

PBP Class General Function Consequence of Inhibition
High Molecular Weight (Class A) Bifunctional enzymes with both transglycosylase and transpeptidase activity; involved in cell elongation. Cell lysis. nih.govnih.gov
High Molecular Weight (Class B) Monofunctional transpeptidases; essential for maintaining cell shape and septum formation during cell division. Altered cell shape (e.g., filamentation), eventual lysis. nih.govnih.gov

Disruption of Peptidoglycan Synthesis Pathways by Cefathiamidine

The binding of Cefathiamidine to PBPs directly disrupts the final and critical stage of peptidoglycan synthesis: transpeptidation. patsnap.com This process involves the PBP-catalyzed formation of peptide bonds that cross-link adjacent glycan strands, creating the robust peptidoglycan mesh. patsnap.com By inhibiting the transpeptidase function of PBPs, Cefathiamidine prevents the formation of these crucial cross-links. patsnap.com

The consequence is the production of a weakened, structurally deficient cell wall. patsnap.com Without proper cross-linking, the peptidoglycan sacculus cannot maintain its integrity, particularly as the cell grows and divides. libretexts.org The ongoing activity of bacterial autolytic enzymes (autolysins), which normally remodel the cell wall, further contributes to the degradation of the already compromised structure in the absence of concurrent synthesis.

Cellular Consequences of Cefathiamidine Action: Lysis and Bactericidal Effects

The ultimate consequence of a defective cell wall is bacterial cell death. patsnap.com The cytoplasm of a bacterium has a high internal osmotic pressure relative to its environment. The intact cell wall normally prevents the excessive influx of water. When Cefathiamidine weakens the cell wall, the bacterium can no longer withstand this pressure, leading to uncontrolled water entry, swelling, and eventual rupture of the cell membrane (lysis). patsnap.compatsnap.com This mechanism of inducing cell death classifies Cefathiamidine as a bactericidal agent. patsnap.com

Research findings have demonstrated the bactericidal effects of Cefathiamidine. A study investigating its activity against strains of Streptococcus faecalis found that all 56 strains tested were inhibited by a concentration of 2 mg/L. nih.gov The study also noted that the rate of killing was most rapid at this concentration, while higher concentrations paradoxically reduced the rate of killing. nih.gov The combination of Cefathiamidine with an aminoglycoside like gentamicin (B1671437) was shown to eliminate this paradoxical effect and kill 99.9% of the bacterial cells within 6 hours. nih.gov

Table 2: In Vitro Bactericidal Activity of Cefathiamidine against Streptococcus faecalis

Parameter Research Finding
Minimum Inhibitory Concentration (MIC) 2 mg/L for all 56 strains tested. nih.gov
Concentration for Most Rapid Killing 2 mg/L. nih.gov
Bactericidal Effect A paradoxical effect was observed, where killing rates were reduced at concentrations greater than the MIC. nih.gov
MBC/MIC Ratio Greater than 64 for ten tested strains, indicating tolerance in the absence of an aminoglycoside. nih.gov

Antimicrobial Spectrum and in Vitro Activity of Cefathiamidine

Activity against Gram-Positive Bacterial Strains

Cefathiamidine demonstrates activity against key Gram-positive bacterial species, including those within the Staphylococcus, Streptococcus, and Enterococcus genera.

Cefathiamidine shows activity against Staphylococcus species, including Staphylococcus aureus patsnap.compatsnap.comnih.govnih.govmdpi.comfrontiersin.orgjmsskims.org. While specific Minimum Inhibitory Concentration (MIC) data for Cefathiamidine against Staphylococcus aureus were not detailed in the provided search results, S. aureus is recognized as a pathogen susceptible to this class of antibiotics dovepress.com.

The compound displays significant activity against Streptococcus species.

Streptococcus faecalis: In vitro studies have consistently shown that Cefathiamidine is effective against Streptococcus faecalis (now classified as Enterococcus faecalis). All 56 strains of S. faecalis tested were inhibited by a concentration of 2 mg/L of Cefathiamidine medchemexpress.comnih.govoup.comglpbio.comresearchgate.net. Comparative studies indicate that Cefathiamidine's MICs for S. faecalis were twofold lower than those of ampicillin (B1664943) and 8-16-fold lower than cephaloridine (B1668813) and cephazolin nih.govoup.com. The ratios of Minimum Bactericidal Concentration (MBC) to MIC for Cefathiamidine and ampicillin against ten strains of S. faecalis were reported to be greater than 64 medchemexpress.comnih.govoup.comglpbio.comresearchgate.net.

Cefathiamidine has demonstrated efficacy against Enterococcus species, specifically Enterococcus faecalis and Enterococcus faecium patsnap.comnih.gove-century.us. As noted above, all 56 tested strains of Streptococcus faecalis (now Enterococcus faecalis) were inhibited by 2 mg/L of Cefathiamidine medchemexpress.comnih.govoup.comglpbio.comresearchgate.net.

Activity against Gram-Negative Bacterial Strains

Cefathiamidine also exhibits activity against certain Gram-negative bacteria, contributing to its broad-spectrum profile patsnap.compatsnap.comnih.govnih.govmdpi.com.

The compound shows a wide spectrum of activity that encompasses Haemophilus influenzae dovepress.com. In studies evaluating pharmacodynamic targets, an MIC of 2 mg/L was reported for Haemophilus influenzae dovepress.com.

Cefathiamidine's antimicrobial spectrum includes Moraxella catarrhalis dovepress.com. While direct MIC data for Cefathiamidine against M. catarrhalis were not explicitly detailed in the provided snippets, other cephalosporins have been evaluated against this pathogen, highlighting its relevance for this class of antibiotics nih.govscirp.orgseq.eshealthcare-bulletin.co.uk.

Table 1: In Vitro Activity of Cefathiamidine against Streptococcus faecalis

Bacterial StrainMIC (mg/L)Reference(s)
Streptococcus faecalis2 medchemexpress.comnih.govoup.comglpbio.comresearchgate.net

Table 2: In Vitro Activity of Cefathiamidine against Haemophilus influenzae

Bacterial StrainMIC (mg/L)Reference(s)
Haemophilus influenzae2 dovepress.com

List of Compounds Mentioned:

Cefathiamidine

Ampicillin

Cephaloridine

Cephazolin

Gentamicin (B1671437)

Penicillin

Vancomycin

Ceftaroline

Ceftazidime (B193861)

Aztreonam

Avibactam

Piperacillin

Tazobactam

Doripenem

Meropenem

Azithromycin

Tobramycin

Linezolid

Rifampin

Ciprofloxacin

Levofloxacin

Quinupristin-dalfopristin

Arbekacin

Netilmicin

Tigecycline

Eravacycline

Omadacycline

Cefditoren

Cefixime

Cefotaxime (B1668864)

Cefuroxime

Cefaclor

Amoxicillin

Amoxicillin-clavulanic acid

Ceftibuten

Moxifloxacin

Ceftriaxone

Clarithromycin

Spiramycin

Clindamycin

Pristinamycin

Nalidixic acid

Nisin A

Teicoplanin

Cefiderocol

Cefepime

Cefadroxil

Cephalothin

Cephapirin

Cephradine

Cephalexin

Cefazolin

RWJ-54428 (MC-02479)

CD437

CD1530

Dithiocarbamate compounds

Determination of Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental metric used to quantify the in vitro activity of an antimicrobial agent. It represents the lowest concentration of a drug that prevents the visible growth of a microorganism after a specified incubation period bmglabtech.commdpi.commicrobe-investigations.commicrobe-investigations.com. Studies have established the MIC values for cefathiamidine against various bacterial pathogens, providing insights into its spectrum of activity.

For Streptococcus faecalis, all 56 strains tested were inhibited by a cefathiamidine concentration of 2 mg/L oup.comoup.commedchemexpress.comresearchgate.net. In pediatric studies assessing cefathiamidine's efficacy, MIC90 values (the concentration required to inhibit 90% of tested isolates) were determined for several key pathogens. These included 0.25 mg/L for Streptococcus pneumoniae, 0.5 mg/L for Streptococcus pyogenes, 2 mg/L for Haemophilus influenzae, Moraxella catarrhalis, and Enterococcus species, and 8 mg/L for Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-sensitive Staphylococcus epidermidis (MSSE) nih.govnih.gov. These MIC values are crucial for evaluating the drug's potency and establishing susceptibility breakpoints bmglabtech.commdpi.com.

PathogenMIC (mg/L)MIC90 (mg/L)Reference(s)
Streptococcus faecalis2- oup.comoup.commedchemexpress.comresearchgate.net
Streptococcus pneumoniae-0.25 nih.govnih.gov
Streptococcus pyogenes-0.5 nih.govnih.gov
Haemophilus influenzae-2 nih.gov
Moraxella catarrhalis-2 nih.gov
Enterococcus-2 nih.gov
Methicillin-sensitive Staphylococcus aureus (MSSA)-8 nih.gov
Methicillin-sensitive Staphylococcus epidermidis (MSSE)-8 nih.gov

Determination of Minimum Bactericidal Concentrations (MBC)

The Minimum Bactericidal Concentration (MBC) is defined as the lowest concentration of an antimicrobial agent that results in the killing of 99.9% of the initial bacterial inoculum microbe-investigations.commicrobe-investigations.comnih.gov. This parameter is typically determined by subculturing bacteria from wells that showed no visible growth in MIC assays onto antibiotic-free media, followed by incubation to assess bacterial viability microbe-investigations.com. Studies examining cefathiamidine against Streptococcus faecalis reported that the ratios of MBC to MIC (MBC/MIC) were greater than 64 oup.comoup.commedchemexpress.comresearchgate.net. The MBC/MIC ratio is significant as it helps differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing bacteria) effects, with ratios of 4:1 or lower generally indicating a bactericidal action microbe-investigations.com.

Inoculum Effect on Cefathiamidine Antimicrobial Activity

The inoculum effect describes a phenomenon where the antimicrobial activity of a drug, often reflected in its MIC, is reduced when tested against higher bacterial concentrations than those used in standard susceptibility testing frontiersin.orgnih.gov. This means that bacteria might appear susceptible at standard inocula but could exhibit resistance at the higher bacterial loads typically found in clinical infections frontiersin.org. While specific studies investigating cefathiamidine against Streptococcus faecalis indicated no significant inoculum effect on MIC values oup.comoup.comresearchgate.net, broader research suggests that cephalosporins as a class can demonstrate observable inoculum effects in vitro nih.gov. Furthermore, it has been observed that the rates of bacterial killing for Streptococcus faecalis by cefathiamidine were diminished at concentrations exceeding the MIC, a phenomenon termed a paradoxical bacteriocidal effect, which could be mitigated by the co-administration of gentamicin oup.comoup.commedchemexpress.comresearchgate.net. These effects can arise from mechanisms such as a reduced ratio of drug molecules to bacterial targets or increased bacterial tolerance at higher cell densities frontiersin.org.

Compound Names Mentioned:

Cefathiamidine

Ampicillin

Gentamicin

Cephaloridine

Cephazolin

Streptococcus faecalis

Streptococcus faecium

Streptococcus pneumoniae

Streptococcus pyogenes

Haemophilus influenzae

Moraxella catarrhalis

Enterococcus

Methicillin-sensitive Staphylococcus aureus (MSSA)

Methicillin-sensitive Staphylococcus epidermidis (MSSE)

Structure Activity Relationships and Chemical Modifications of Cefathiamidine

Semisynthetic Origins and Core Structural Elements

Cefathiamidine is a semisynthetic cephalosporin (B10832234). This means it is derived from a naturally occurring parent compound, which is then chemically modified to enhance its properties. The foundation of semisynthetic cephalosporins is the 7-aminocephalosporanic acid (7-ACA) nucleus, which itself is derived from natural sources. nih.govresearchgate.net The core structure of cephalosporins consists of a dihydrothiazine ring fused to a β-lactam ring. acs.orgnih.govmdpi.com It is this β-lactam ring that is crucial for the antibacterial activity of the molecule. acs.orgmdpi.com

The antibacterial mechanism of Cefathiamidine involves the inhibition of bacterial cell wall synthesis. patsnap.com It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. patsnap.com This interaction disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. patsnap.com The substituents at the C-3 and C-7 positions of the 7-ACA core are key determinants of the drug's spectrum of activity and its stability against β-lactamases, enzymes that can inactivate β-lactam antibiotics. researchgate.net

Research on Desacetyl Cefathiamidine (DAC) as a Derivative

A significant area of research has focused on Desacetyl Cefathiamidine (DAC), a primary metabolite and derivative of Cefathiamidine. evitachem.comnih.gov DAC is formed by the removal of the acetyl group from the parent compound. evitachem.com

Impact of N-Acetyl Group Absence on Biological Activity

The absence of the N-acetyl group in Desacetyl Cefathiamidine has been a focal point of investigation. This modification can influence the molecule's pharmacokinetic properties. smolecule.com The removal of the acetyl group can alter how the drug is absorbed, distributed, metabolized, and excreted in the body. For instance, in the case of cefotaxime (B1668864), another cephalosporin, its desacetyl metabolite is formed in vivo and possesses a degree of antimicrobial activity, which can be clinically significant. nih.gov

In Vitro Activity Studies of DAC

In vitro studies are crucial for determining the intrinsic antimicrobial activity of a compound against various bacterial strains. Research has been conducted to evaluate the in vitro activity of DAC. smolecule.com These studies typically aim to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. While DAC, like other desacetyl metabolites of cephalosporins, generally shows reduced activity compared to the parent compound, it can still retain some level of antibacterial effect. nih.gov

Compound General In Vitro Activity Comparison
CefathiamidineParent compound with a specific spectrum of activity.
Desacetyl Cefathiamidine (DAC)A metabolite that generally exhibits reduced, but still potentially significant, in vitro antibacterial activity compared to Cefathiamidine. nih.gov

Investigation of Other Structural Isomers and Degradation Products of Cefathiamidine (e.g., Cefathiamidine Lactone)

Beyond DAC, other structural isomers and degradation products of Cefathiamidine have been identified and studied. The stability of β-lactam antibiotics can be a concern, and they can undergo degradation under various conditions, leading to the formation of related substances.

One of the major degradation products of Cefathiamidine is Cefathiamidine Lactone. nih.govresearchgate.net This compound is formed through an intramolecular reaction, resulting in a lactone ring. evitachem.com The formation of Cefathiamidine Lactone and other degradation products is often studied under stress conditions, such as acidic, basic, or oxidative environments, to understand the stability of the parent drug. researchgate.netoup.com

Mechanisms of Antimicrobial Resistance to Cefathiamidine

Role of Beta-Lactamase Production and Enzymatic Inactivation

The most prevalent and clinically significant mechanism of resistance to beta-lactam antibiotics, including cefathiamidine, is the production of beta-lactamase enzymes. patsnap.comnih.govmsdmanuals.com These enzymes inactivate cefathiamidine by hydrolyzing the amide bond in the beta-lactam ring, a core structural feature of this antibiotic class. nih.govnih.gov This hydrolytic cleavage renders the antibiotic molecule incapable of binding to its target, the penicillin-binding proteins (PBPs), thus nullifying its antibacterial effect. rsc.org

Beta-lactamases are a diverse group of enzymes, classified based on their molecular structure and substrate specificity. mdpi.com For first-generation cephalosporins like cefathiamidine, common beta-lactamases such as TEM-1 and SHV-1, which are frequently found in species like Escherichia coli and Klebsiella pneumoniae, are capable of inactivating the drug. mdpi.commdpi.com The genes encoding these enzymes are often located on mobile genetic elements like plasmids, which facilitates their transfer between different bacteria, contributing to the rapid spread of resistance. mdpi.comgardp.org While newer generations of cephalosporins were developed to be more stable against these common beta-lactamases, bacteria have responded by evolving extended-spectrum β-lactamases (ESBLs) that can hydrolyze a broader range of cephalosporins. nih.govmdpi.com

The process of inactivation is efficient; the beta-lactamase enzyme binds to the antibiotic, catalyzes the opening of the beta-lactam ring, and then releases the inactive product, freeing the enzyme to act on another antibiotic molecule. mdpi.com This enzymatic degradation effectively reduces the concentration of active cefathiamidine at the site of infection.

Enzyme Class Common Examples Genetic Location Impact on Cefathiamidine
Class A TEM-1, SHV-1Often plasmid-mediatedCapable of hydrolyzing and inactivating cefathiamidine and other penicillins/narrow-spectrum cephalosporins. mdpi.commdpi.com
Class C AmpCTypically chromosomal (can be plasmid-mediated)Cephalosporinases that effectively inactivate cefathiamidine. nih.gov

Alterations in Penicillin-Binding Proteins (PBPs)

Cefathiamidine exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. patsnap.comrsc.org A critical mechanism of resistance involves structural modifications to these PBP targets, which reduces their affinity for beta-lactam antibiotics. plos.orgnih.gov When the binding affinity is lowered, higher concentrations of cefathiamidine are required to inhibit cell wall synthesis, leading to clinical resistance. nih.gov

This type of resistance is particularly significant in Gram-positive bacteria. nih.gov For instance, in methicillin-resistant Staphylococcus aureus (MRSA), resistance is mediated by the acquisition of the mecA gene, which encodes for a novel PBP, PBP2a. nih.gov PBP2a has a very low affinity for most beta-lactam antibiotics, allowing the bacterium to continue synthesizing its cell wall even in the presence of the drug. nih.gov

In other bacteria, such as Streptococcus pneumoniae, resistance arises from point mutations and recombination events in the genes encoding the native PBPs (e.g., PBP1a, PBP2x, PBP2b). etflin.comnih.gov These genetic alterations result in amino acid substitutions within the active site of the enzymes, sterically hindering the binding of beta-lactam molecules like cefathiamidine. nih.govplos.org This resistance often develops in a stepwise manner, with successive mutations leading to progressively higher levels of resistance. nih.gov While less common as a primary mechanism in Gram-negative rods compared to beta-lactamase production, PBP modifications can still contribute significantly to resistance. plos.org

Bacterial Species Altered PBP Mechanism of Alteration Effect
Staphylococcus aureus PBP2a (encoded by mecA)Acquisition of a new PBP geneVery low affinity for beta-lactams, allowing cell wall synthesis to proceed. nih.gov
Streptococcus pneumoniae PBP1a, PBP2x, PBP2bPoint mutations and recombination (mosaic genes)Decreased binding affinity of cefathiamidine to its target enzymes. etflin.comnih.gov
Pseudomonas aeruginosa PBP4 (DacB)Inactivation of a nonessential PBPTriggers a complex response leading to overproduction of the AmpC β-lactamase. plos.org

Efflux Pump Overexpression and Reduced Intracellular Cefathiamidine Concentrations

Efflux pumps are transmembrane proteins that function as bacterial defense mechanisms by actively extruding a wide array of toxic substances, including antibiotics, from the cell's interior. microbialcell.comnih.gov The overexpression of these pumps can lead to antibiotic resistance by maintaining a low intracellular concentration of the drug, preventing it from reaching its target PBPs in sufficient quantities to be effective. microbialcell.comjournalagent.commdpi.com

Several superfamilies of efflux pumps are known, including the Resistance-Nodulation-Cell Division (RND), Major Facilitator Superfamily (MFS), and ATP-Binding Cassette (ABC) families. journalagent.comfrontiersin.org In Gram-negative bacteria, RND-type pumps, such as the MexAB-OprM system in Pseudomonas aeruginosa and the AcrAB-TolC system in Escherichia coli, are particularly significant. frontiersin.orgmdpi.com These tripartite systems span both the inner and outer membranes and can export a broad range of antibiotics, including beta-lactams like cefathiamidine. mdpi.com

Overexpression of the genes encoding these pumps is often the result of mutations in local regulatory genes. frontiersin.org This increased pump activity means that cefathiamidine is effectively pumped out of the cell as soon as it enters, reducing its ability to inhibit bacterial growth. journalagent.com While efflux pump overexpression may sometimes confer only low-level resistance on its own, it can act synergistically with other resistance mechanisms, such as beta-lactamase production, to produce high-level clinical resistance. mdpi.combristol.ac.uk

Changes in Bacterial Cell Membrane Permeability (e.g., Porin Modifications)

In Gram-negative bacteria, the outer membrane acts as a formidable permeability barrier, restricting the entry of many substances, including antibiotics. bristol.ac.uknih.gov Hydrophilic antibiotics like cefathiamidine must traverse this membrane through water-filled channel proteins known as porins. nih.govnih.gov A key mechanism of resistance in these organisms is the modification or reduced expression of these porin channels, which decreases the influx of the antibiotic into the periplasmic space where the target PBPs are located. nih.govmdpi.com

Bacteria can achieve this reduced permeability through several mutational strategies. mdpi.com This can involve a decrease in the total number of porin channels in the outer membrane or the expression of smaller, more restrictive porins. nih.govmdpi.com For example, mutations in regulatory genes can lead to the downregulation of major porins like OmpF in E. coli. nih.gov Additionally, specific mutations within the porin gene itself can alter the channel's structure, narrowing its diameter or changing its electrostatic properties to hinder the passage of charged molecules like cefathiamidine. plos.org

Organism Type Mechanism Specific Example Consequence
Gram-negative bacteria Reduced expression of porinsDownregulation of OmpF in E. coliDecreased influx of cefathiamidine into the periplasm. nih.gov
Gram-negative bacteria Alteration of porin structureMutations in the L3 loop of OmpK36 in K. pneumoniaeNarrowing of the porin channel, restricting antibiotic passage. plos.org

Biofilm Formation as a Cefathiamidine Resistance Mechanism

Biofilms are structured communities of bacterial cells enclosed in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. asm.orgmdpi.com Bacteria residing within a biofilm exhibit a dramatically increased resistance to antimicrobial agents, a phenomenon that can be 10 to 1,000 times higher than their free-floating (planktonic) counterparts. asm.orgmdpi.com This form of resistance is multifactorial and poses a significant challenge for the efficacy of cefathiamidine.

The mechanisms of biofilm-mediated resistance include:

Restricted Antibiotic Penetration: The dense EPS matrix, composed of polysaccharides, proteins, and extracellular DNA, acts as a physical barrier, slowing or preventing the diffusion of cefathiamidine to the cells in the deeper layers of the biofilm. nih.govmdpi.com

Altered Microenvironment: Within the biofilm, gradients of nutrients and oxygen exist. nih.gov Cells in deeper, anoxic layers may enter a dormant or slow-growing metabolic state. Since beta-lactam antibiotics like cefathiamidine are most effective against rapidly growing cells that are actively synthesizing peptidoglycan, these metabolically inactive cells are less susceptible. nih.gov

Adaptive Gene Expression: Bacteria within a biofilm can express a different set of genes compared to planktonic cells. This can include the upregulation of genes associated with stress responses and specific resistance mechanisms, such as efflux pumps. mdpi.comnih.gov

Horizontal Gene Transfer: The close proximity of cells within a biofilm facilitates the exchange of genetic material, including plasmids and transposons that carry resistance genes (e.g., for beta-lactamases), accelerating the spread of resistance throughout the community. nih.gov

Genetic Determinants of Cefathiamidine Resistance (e.g., Plasmid-Encoded Resistance, Single Nucleotide Polymorphisms)

The development of resistance to cefathiamidine is fundamentally a genetic process, driven by mutations and the acquisition of new genetic material. nih.gov These genetic determinants underpin the various resistance mechanisms described.

Plasmid-Encoded Resistance: Plasmids are small, circular DNA molecules that can replicate independently of the chromosome and be transferred between bacteria through conjugation. wikipedia.org They are a primary vehicle for the spread of antibiotic resistance genes, particularly those encoding beta-lactamases (e.g., blaTEM, blaSHV) and efflux pumps. mdpi.comwikipedia.orgtaylorandfrancis.com The acquisition of a plasmid carrying a gene for a cefathiamidine-hydrolyzing enzyme can confer resistance in a single step. gardp.org Plasmids often carry multiple resistance genes, leading to multidrug resistance. wikipedia.org

Single Nucleotide Polymorphisms (SNPs) and Other Chromosomal Mutations: Resistance can also arise from mutations within the bacterium's own chromosome. SNPs are changes to a single nucleotide in the DNA sequence. Such mutations in the genes encoding PBPs can lead to altered protein structures with reduced affinity for cefathiamidine. nih.govplos.org Similarly, mutations in the regulatory genes that control the expression of porins or efflux pumps can lead to their under- or over-expression, respectively, resulting in resistance. frontiersin.orgnih.gov For example, mutations in the ampC promoter can lead to the overproduction of cephalosporinase, while mutations in gyrA and parC are linked to fluoroquinolone resistance but illustrate the principle of target modification via SNPs. nih.govresearchgate.net These mutational events provide the raw material for natural selection in the presence of antibiotics.

Genetic Determinant Mechanism Examples
Plasmids Horizontal transfer of resistance genesTransfer of blaTEM or blaCTX-M genes encoding beta-lactamases. wikipedia.orgnih.govplos.org
Transposons "Jumping genes" that can move resistance determinants between plasmids and the chromosomeInsertion of resistance cassettes into plasmids or the chromosome. nih.gov
Single Nucleotide Polymorphisms (SNPs) Alteration of target proteins or regulatory elementsMutations in PBP genes (ftsI, dacB) reducing antibiotic affinity; mutations in regulatory genes (adeR, adeS) leading to efflux pump overexpression. plos.orgfrontiersin.org

Preclinical and Mechanistic Pharmacological Research of Cefathiamidine

In Vivo Studies in Non-Human Models

Preclinical in vivo studies utilizing non-human models are crucial for evaluating the efficacy and pharmacodynamic properties of antimicrobial agents before they proceed to clinical trials in humans. technologynetworks.comdovepress.com These studies often employ animal models, such as mice and non-human primates, to simulate human disease states and pharmacokinetic profiles. technologynetworks.comdovepress.com For cefathiamidine, a first-generation cephalosporin (B10832234), such studies are instrumental in understanding its therapeutic potential. medchemexpress.com

In vivo research helps to establish the relationship between drug exposure and antimicrobial effect. For β-lactam antibiotics like cefathiamidine, the primary pharmacodynamic index correlated with bactericidal activity is the time that the free drug concentration remains above the minimum inhibitory concentration (MIC), expressed as a percentage of the dosing interval (fT>MIC). nih.govsmw.ch Animal models, particularly neutropenic murine thigh infection models, are frequently used to determine the fT>MIC target required for a static effect or a specific level of bacterial killing. nih.govnih.gov Studies have shown that for cephalosporins, a fT>MIC of 35% to 40% is often needed for a static effect in vivo. nih.gov

While specific in vivo studies focusing solely on cefathiamidine in non-human models are not extensively detailed in the provided search results, the principles derived from studies on similar cephalosporins, like ceftazidime (B193861), are applicable. For instance, research on ceftazidime has demonstrated that its in vivo activity is predictable based on its MIC against the infecting pathogen. nih.gov Furthermore, the immune status of the animal model (neutropenic versus immunocompetent) can influence the observed efficacy of the antibiotic. nih.gov These foundational concepts from broader cephalosporin research underscore the importance of in vivo models in preclinical assessment.

Synergistic Antimicrobial Effects in Laboratory Settings

The combination of different classes of antibiotics is a strategy employed to enhance antimicrobial efficacy, broaden the spectrum of activity, and potentially overcome resistance. researchgate.net Laboratory studies, often using methods like the checkerboard assay, are essential for identifying and quantifying synergistic interactions between antibiotics. researchgate.netnih.gov Synergy is typically defined by a fractional inhibitory concentration index (FICI) of ≤0.5. researchgate.net

Combination with Aminoglycosides (e.g., Gentamicin)

The combination of cephalosporins and aminoglycosides, such as gentamicin (B1671437), has been a long-standing clinical practice, particularly for severe infections. researchgate.netmdpi.com The rationale behind this combination lies in their potential for synergistic bactericidal activity. mdpi.comscielo.br Aminoglycosides exhibit rapid, concentration-dependent killing, while cephalosporins act in a time-dependent manner by inhibiting bacterial cell wall synthesis. scielo.brd-nb.info

Studies have demonstrated synergistic effects when combining a cephalosporin with an aminoglycoside against various pathogens. nih.govscielo.br For example, the combination of cefotaxime (B1668864) and gentamicin showed synergy against a significant percentage of multidrug-resistant S. aureus isolates. scielo.br This synergistic action can lead to a reduction in the MIC of both drugs compared to when they are used alone. scielo.br The enhanced bactericidal effect is thought to occur because the damage to the bacterial cell wall caused by the cephalosporin facilitates the entry of the aminoglycoside, leading to more effective inhibition of protein synthesis. scielo.br

While direct studies on the synergistic effects of cefathiamidine and gentamicin were not found in the provided results, the established principles of synergy between cephalosporins and aminoglycosides suggest that such a combination could be advantageous. nih.govgoogle.comresearchgate.net The combination of a cephalosporin with gentamicin has been shown to be beneficial against various bacterial strains, with synergy demonstrated in 30% to 70% of strains in some studies. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Antimicrobial Efficacy Prediction

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a quantitative approach used to describe the relationship between drug exposure and its pharmacological effect over time. mdpi.com This methodology is critical in the development and optimization of antimicrobial therapies, as it helps in predicting efficacy and designing appropriate dosing regimens. mdpi.com PK/PD models integrate the pharmacokinetic properties of a drug (how the body processes the drug) with its pharmacodynamic properties (how the drug affects the pathogen). mdpi.com

Determination of Pharmacodynamic Indices (e.g., Time Above Minimum Inhibitory Concentration, fT>MIC)

For β-lactam antibiotics, including cefathiamidine, the most crucial PK/PD index that correlates with bactericidal efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (fT>MIC). nih.govsmw.ch Achieving a specific fT>MIC target is essential for maximizing bacterial killing and preventing the emergence of resistance. d-nb.infonih.gov

The target fT>MIC can vary depending on the class of β-lactam, the pathogen, and the patient population. For cephalosporins, a target of 40%–50% fT>MIC is generally accepted for adult patients. researchgate.net However, for critically ill patients or immunocompromised pediatric populations, a higher target of 70%–80% fT>MIC may be necessary to ensure efficacy. nih.govresearchgate.net The free fraction of cefathiamidine has been reported to be 0.77, a value used in calculating the fT>MIC. nih.gov

Covariate Analysis in PK Modeling (e.g., Body Weight, Age)

Population pharmacokinetic (PopPK) modeling is used to identify and quantify the sources of variability in drug concentrations among individuals. diva-portal.org A key component of PopPK analysis is covariate modeling, which establishes relationships between patient characteristics (covariates) and pharmacokinetic parameters like clearance (CL) and volume of distribution (V). diva-portal.orgsimulations-plus.com

In studies involving cefathiamidine, covariate analysis has identified body weight and age as significant factors influencing its pharmacokinetics. nih.govnih.gov Body weight, often incorporated into models using allometric scaling, has a significant impact on both the clearance and volume of distribution of cefathiamidine. researchgate.netnih.gov Age has also been shown to be a critical covariate affecting cefathiamidine clearance. nih.gov Understanding these relationships is vital for adjusting dosing to achieve the desired therapeutic exposure in different patient populations, such as children and infants. nih.govnih.gov

Table 1: Significant Covariates in Cefathiamidine PK Modeling

CovariatePharmacokinetic Parameter AffectedStudy PopulationReference
Body WeightClearance (CL), Volume of Distribution (V)Children, Infants nih.govresearchgate.netnih.gov
AgeClearance (CL)Infants nih.gov

Simulation-Based Approaches for Efficacy Probability Assessment (e.g., Monte Carlo Simulations)

Monte Carlo simulation is a powerful computational tool used in PK/PD modeling to assess the probability of achieving a desired therapeutic target with a specific dosing regimen in a patient population. nih.govfrontiersin.org This simulation-based approach uses the final population pharmacokinetic model, including parameter estimates and their variability, to generate concentration-time profiles for a large number of virtual patients. nih.govresearchgate.net

For cefathiamidine, Monte Carlo simulations have been employed to evaluate the probability of target attainment (PTA) for different dosing regimens against various pathogens with different MICs. nih.govnih.gov These simulations have demonstrated that standard dosing regimens may lead to a high risk of underdosing in certain patient populations, such as children. nih.govresearchgate.net By simulating alternative dosing strategies (e.g., increasing the frequency of administration), researchers can identify optimal regimens that are more likely to achieve the desired PK/PD target, such as a 70% fT>MIC. nih.govnih.gov This allows for a more rational and evidence-based approach to dose optimization.

Advanced Synthesis Methodologies and Chemical Development of Cefathiamidine

Enzymatic Synthesis Approaches (e.g., Penicillin Acylase-Catalyzed Reactions)

Enzymatic synthesis has emerged as a promising green alternative to traditional chemical methods for producing semi-synthetic β-lactam antibiotics. In the context of Cefathiamidine, enzymatic approaches have been successfully developed for the synthesis of its key intermediate, N-bromoacetyl-7-aminocephalosporanic acid (N-bromoacetyl-7-ACA). This method is noted for its mild reaction conditions and reduced environmental impact compared to conventional chemical routes.

The kinetically controlled enzymatic synthesis of N-bromoacetyl-7-ACA is catalyzed by Penicillin Acylase (PA). The process involves the N-acylation of 7-aminocephalosporanic acid (7-ACA) using an acyl donor like methyl bromoacetate. Of the various immobilized penicillin acylases tested, PGA-750 has been identified as a highly effective biocatalyst for this transformation.

The reaction is performed in a fully aqueous medium. However, the synthesis is in competition with the hydrolysis of both the acyl donor and the desired product, which are also catalyzed by the enzyme. The efficiency of the synthesis is often measured by the synthesis/hydrolysis (S/H) ratio. Under optimized conditions, a yield of 85% for N-bromoacetyl-7-ACA can be achieved within 2 hours, with an S/H ratio of approximately 1.5. The immobilized enzyme also demonstrates good operational stability, retaining relative yields of about 90% after seven batches and 63% after eleven batches.

ParameterOptimal Condition
Biocatalyst Immobilized Penicillin Acylase (PGA-750)
Acyl Donor Methyl bromoacetate
Molar Ratio (Acyl Donor:7-ACA) 3:1
pH 7.5
Temperature 20 °C
7-ACA Concentration 50 mmol/L
Enzyme Dosage 4 U/mL

Chemical Hydrolysis Methods in Cefathiamidine Synthesis

In the synthesis of cephalosporins, including Cefathiamidine, chemical hydrolysis plays a critical role, primarily in the generation of the essential nucleus, 7-aminocephalosporanic acid (7-ACA), from its natural precursor, cephalosporin (B10832234) C. This step is a prerequisite for the subsequent attachment of the desired side chains to form semi-synthetic cephalosporins. The production of 7-ACA is largely achieved through either enzymatic or chemical hydrolysis of cephalosporin C.

However, within the direct synthetic pathway of Cefathiamidine from 7-ACA, hydrolysis represents a competing and generally undesirable reaction. The β-lactam ring, central to the structure and activity of all cephalosporins, is susceptible to hydrolysis, which leads to the opening of the ring and inactivation of the molecule. This degradation can be catalyzed by enzymes like β-lactamases or can occur under certain chemical conditions, particularly in non-neutral pH environments.

Lactonization Reactions in Cefathiamidine Derivatization

Lactonization is a chemical reaction that forms a lactone, which is a cyclic ester. This process is a valuable tool in organic synthesis for creating cyclic structures from hydroxycarboxylic acids. β-Lactones, in particular, are strained four-membered rings that serve as versatile synthetic intermediates, readily reacting with various nucleophiles.

While lactonization is a powerful method for derivatization in organic chemistry, its specific application in the derivatization of Cefathiamidine is not extensively documented in publicly available scientific literature. In principle, if a Cefathiamidine precursor or derivative contained a suitably positioned carboxylic acid and hydroxyl group, an intramolecular lactonization could be induced to create a novel, lactone-containing analogue. Such a reaction would significantly alter the molecule's structure and properties. However, current research primarily focuses on modifications of the C-7 acylamino side chain and the C-3 position of the dihydrothiazine ring, rather than intramolecular cyclizations via lactonization. The formation of a strained β-lactone, in particular, is often a challenging synthetic step due to unfavorable transition state energetics.

Optimization of Synthetic Routes and Yields for Cefathiamidine Production

The industrial production of Cefathiamidine has been subject to significant optimization to improve yield, purity, and process efficiency while reducing costs and environmental impact. Efforts have targeted both the traditional chemical pathways and emerging enzymatic methods.

In enzymatic synthesis, optimization has focused on the production of the key N-bromoacetyl-7-ACA intermediate. As detailed in section 7.1, a systematic optimization of various reaction parameters was conducted. The selection of the biocatalyst (PGA-750), acyl donor (methyl bromoacetate), molar ratios, pH, temperature, and substrate concentration were all critical factors. This fine-tuning led to a substantial product yield of 85% in a shortened reaction time of two hours.

From a chemical synthesis perspective, novel routes have been developed to overcome the limitations of older methods, which were often complex, lower in yield, and used hazardous reagents like bromoacetyl bromide. One improved method involves a multi-step, one-pot reaction that avoids harsh conditions. This optimized route proceeds by first reacting N,N'-diisopropylthiourea with 2-bromoacetic acid. The resulting intermediate is then activated and reacted with a 7-ACA aqueous solution. This process, which carefully controls temperature and pH, has been reported to achieve a high yield of 92% and results in a product with improved purity that is easier to separate and purify. google.com

MethodKey Optimization StrategyReported Yield
Enzymatic Synthesis (Intermediate) Optimization of biocatalyst, acyl donor, pH, temperature, and concentrations.85%
Chemical Synthesis (Final Product) Novel one-pot route using milder reagents and controlled pH/temperature.92%

Characterization of Key Intermediate Compounds (e.g., N-bromoacetyl-7-aminocephalosporanic acid, Diisopropylthiourea)

The successful synthesis of Cefathiamidine relies on the purity and correct structure of its key intermediates. The characterization of these compounds is essential for quality control and process validation.

N-bromoacetyl-7-aminocephalosporanic acid

This molecule is the pivotal intermediate formed by attaching the bromoacetyl side chain to the 7-ACA nucleus. Its synthesis is the first major step in building the final Cefathiamidine molecule. The traditional chemical route involves the N-bromoacetylation of 7-ACA using highly reactive bromoacetyl bromide at low temperatures (<5 °C) in an alkaline medium. More recently, an enzymatic route using penicillin acylase has been developed as a greener alternative. The primary characterization of this intermediate is its successful and high-yield conversion into Cefathiamidine upon condensation with N,N'-diisopropylthiourea.

Diisopropylthiourea

Diisopropylthiourea is the second key reactant, which provides the side chain that is ultimately attached to the cephalosporin core. It is an important intermediate not only for Cefathiamidine but also for other chemical syntheses, such as for N,N'-diisopropylcarbodiimide (DCC). It is typically synthesized from thiourea and diisopropylamine. Its physical and chemical properties are well-defined.

PropertyValue
IUPAC Name 1,3-di(propan-2-yl)thiourea
Molecular Formula C₇H₁₆N₂S
Molecular Weight 160.28 g/mol
Appearance Powder
Melting Point 143-145 °C

Analytical Method Development for Cefathiamidine Research Applications

High-Performance Liquid Chromatography (HPLC) Techniques for Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantification of Cefathiamidine in both bulk drug substances and biological matrices. Several studies have detailed specific HPLC methods tailored for this purpose.

A common approach involves utilizing a C18 column for separation. For instance, one method employed a C18 column with a mobile phase composed of a 1% acetate (B1210297) solution and acetonitrile (B52724) in an 85:15 ratio. Another established method for analyzing Cefathiamidine and its degradation products also utilized a C18 column. In a study focused on pediatric patients, Cefathiamidine concentrations were determined using an ultra-performance liquid chromatography (UPLC) system, which is a high-pressure form of HPLC, coupled with tandem mass spectrometry. This method used an ACQUITY UPLC® BEH C18 column (1.7 μm, 2.1×50 mm) with a mobile phase of water and methanol (B129727) at a flow rate of 0.4 mL/min.

The development of HPLC methods often follows a Quality by Design (QbD) approach to ensure robustness and reliability. For cephalosporins in general, optimized conditions can involve a Nucleosil C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer at a specific pH and flow rate, with UV detection at a characteristic wavelength. The validation of these methods as per International Council for Harmonisation (ICH) guidelines is crucial to ensure accuracy, precision, specificity, and robustness.

Below is a table summarizing various HPLC methods used for Cefathiamidine analysis:

ParameterMethod 1Method 2Method 3
Column C18ACQUITY UPLC® BEH C18 (1.7 μm, 2.1×50 mm)Nucleosil C18 (4.6 × 250 mm, 5 μm)
Mobile Phase 1% acetate solution-acetonitrile (85:15)Water and methanolAcetonitrile and 0.04 M phosphate buffer (pH 6) (7:93 v/v)
Flow Rate Not specified0.4 mL/min1.3 mL/min
Detection Not specifiedTandem Mass Spectrometry (MS/MS)UV at 240 nm

Tandem Mass Spectrometry (MS/MS) Applications in Cefathiamidine Analysis

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), provides a highly sensitive and specific tool for the analysis of Cefathiamidine and its related compounds. This technique is particularly valuable for identifying degradation products and for pharmacokinetic studies where low concentrations in complex biological matrices are expected.

In one study, LC-MS/MS was used to identify the degradation compounds of Cefathiamidine. The analysis was performed in positive ion mode to obtain the mass spectra and MS/MS spectra of the degradation products. For pharmacokinetic studies in children, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system was employed. This system consisted of a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. The multiple reaction monitoring (MRM) transitions of m/z 473.5+→201.3+ were used to quantify Cefathiamidine, while ceftiofur (B124693) was used as an internal standard with transitions of m/z 524.3+→241.4+.

The use of LC-MS/MS has also been instrumental in the structural elucidation of impurities in other cephalosporins, providing a framework for analyzing Cefathiamidine impurities. This powerful technique allows for the deduction of fragmentation pathways, which aids in the identification of unknown compounds.

Key parameters for a UPLC-MS/MS method for Cefathiamidine quantification are detailed in the table below:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Spectrometer API 4000 triple quadrupole
MRM Transition (Cefathiamidine) m/z 473.5+→201.3+
MRM Transition (Internal Standard - Ceftiofur) m/z 524.3+→241.4+
Heated Nebulizer Temperature 300°C
Needle Voltage (IS) 4,000.00 V

Advanced Sample Preparation Methods (e.g., Ultrasound-Assisted Micellar Cleanup)

The complexity of biological matrices such as blood and plasma necessitates efficient sample preparation techniques to remove interferences before instrumental analysis. A novel and advanced method developed for Cefathiamidine analysis is ultrasound-assisted micellar cleanup (UAMC).

This technique leverages the interaction between micelles and biomacromolecules, the phase-separation characteristics of surfactant micelles, and the energy of ultrasound cavitation. UAMC has demonstrated a high capability

Future Research Trajectories and Innovations for Cefathiamidine

Development of Novel Cefathiamidine Derivatives with Enhanced Antimicrobial Properties

The future of Cefathiamidine research heavily relies on the chemical synthesis of new derivatives to broaden its spectrum and enhance its potency. The core strategy involves making targeted chemical modifications to the 7-aminocephalosporanic acid nucleus. nih.gov Research into other cephalosporins provides a roadmap for this endeavor. For instance, studies have shown that introducing different substituents can dramatically alter antimicrobial activity.

Key areas of exploration for creating novel Cefathiamidine derivatives include:

Modifications at the 7-position: Introducing various substituted cinnamoyl groups at the 7β-position has been shown to yield derivatives with good selective activity against Gram-positive bacteria. nih.gov Specifically, adding a hydroxy group or di-chloro substitutions to the aromatic ring of the cinnamoyl moiety can improve activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Modifications at the 3-position: The development of novel 3-[(aminopyrimidiniumyl)thio]methyl substituents has produced cephalosporin (B10832234) compounds with high antimicrobial activity against a range of bacteria, including Pseudomonas aeruginosa. nih.gov The key to this enhanced activity lies in the stabilization of the positive charge on the pyrimidinium moieties. nih.gov

Incorporation of Novel Moieties: Synthesizing derivatives that include unique chemical groups, such as cyclic disulfides (e.g., asparagusic acid), has been effective in improving activity against Gram-negative strains. biorxiv.orguzh.ch This approach may enhance the antibiotic's ability to penetrate the bacterial outer membrane. biorxiv.org

Innovative Synthesis Techniques: The use of microwave-assisted synthesis offers a rapid and efficient method for creating new derivatives, potentially reducing production costs while increasing efficacy. niscpr.res.in

These synthetic strategies are guided by structure-activity relationship (SAR) studies, which systematically evaluate how different chemical structures influence antibacterial potency and spectrum. nih.govoup.comasm.orgasm.org

Research into New Strategies for Mitigating Antimicrobial Resistance to Cefathiamidine

The emergence of bacterial resistance is a primary threat to the long-term viability of any antibiotic, including Cefathiamidine. Future research must focus on innovative strategies to counteract these resistance mechanisms. clevelandclinic.org

Major bacterial resistance mechanisms against cephalosporins include the production of β-lactamase enzymes that degrade the antibiotic, alteration of penicillin-binding proteins (PBPs), changes in the bacterial outer membrane to reduce uptake, and the action of efflux pumps that expel the drug from the cell. numberanalytics.com

Future research directions to mitigate this resistance include:

Combination Therapy: This is a leading strategy to combat resistance. numberanalytics.compnas.orgconsensus.app Combining Cefathiamidine with a β-lactamase inhibitor is a proven approach. journaljammr.comnih.govnih.gov For example, combinations like ceftazidime-avibactam and ceftolozane-tazobactam have been successful in overcoming β-lactamase-mediated resistance. journaljammr.comnih.gov Research is needed to identify the optimal partner drug and ratio for Cefathiamidine to protect it from degradation and expand its utility against resistant strains.

Development of Siderophore-Cephalosporins: A "Trojan horse" approach involves attaching the cephalosporin to a siderophore, a molecule that bacteria use to acquire iron. biorxiv.orgnih.gov This tricks the bacteria into actively transporting the antibiotic into the cell, bypassing resistance mechanisms related to membrane permeability. Cefiderocol is a prime example of this new class. nih.gov Applying this concept to Cefathiamidine could create a potent derivative effective against multidrug-resistant pathogens.

Antibiotic Stewardship and Surveillance: Implementing robust antibiotic stewardship programs and continuously monitoring resistance patterns are crucial public health strategies to preserve the effectiveness of cephalosporins. numberanalytics.cominfectionsinsurgery.org

Strategies to Mitigate Cefathiamidine Resistance
StrategyMechanism of ActionExample/TargetReference
Combination TherapyProtects Cefathiamidine from enzymatic degradation.Pairing with β-lactamase inhibitors like Clavulanic Acid, Avibactam, or Tazobactam. journaljammr.comnih.gov
Siderophore ConjugationUtilizes bacterial iron uptake systems to actively transport the antibiotic into the cell, bypassing outer membrane barriers.Designing a Cefathiamidine-siderophore conjugate (similar to Cefiderocol). nih.gov
Efflux Pump InhibitionBlocks the bacterial pump mechanism from expelling the antibiotic.Co-administration with a novel efflux pump inhibitor (EPI). nih.gov
Antibiotic StewardshipReduces selective pressure by promoting appropriate antibiotic use.Implementing guidelines for Cefathiamidine prescription in clinical settings. numberanalytics.cominfectionsinsurgery.org

Advancements in Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Methodologies for Cefathiamidine

Optimizing dosing regimens is essential for maximizing therapeutic success and minimizing the development of resistance. Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool for achieving this. Population PK models for Cefathiamidine have already been developed, particularly for pediatric populations. nih.govnih.gov

Future research in this area will focus on:

Refining Population PK Models: Incorporating data from diverse patient populations, including those with specific conditions like augmented renal clearance, is necessary to refine existing models. nih.gov Covariates such as body weight and age have been identified as significant factors influencing Cefathiamidine's pharmacokinetics and must be included in dosing algorithms. nih.govnih.gov

Monte Carlo Simulations: These simulations are used to predict the probability of target attainment for various dosing regimens against specific pathogens with different minimum inhibitory concentrations (MICs). nih.gov Future studies will use this method to propose and validate optimized dosing schedules, such as adjusting the frequency of administration (e.g., from q12h to q6h) to effectively treat less susceptible bacteria. nih.gov

Real-World Data Integration: Utilizing real-world data from clinical practice allows for the continuous evaluation and adjustment of PK/PD models, ensuring they reflect actual patient outcomes and support rational drug use.

Interdisciplinary Approaches in Cefathiamidine Bioanalytical and Chemical Research

The accurate measurement of Cefathiamidine in complex biological and environmental samples requires sophisticated analytical techniques. Interdisciplinary research combining chemistry, biology, and materials science is driving innovation in this field.

Future trajectories in bioanalytical research include:

Advanced Chromatographic Methods: High-performance liquid chromatography and tandem mass spectrometry (UPLC-MS/MS) are the gold standards for quantifying Cefathiamidine in plasma and other biological matrices. nih.govnih.gov Future work will focus on improving the speed, sensitivity, and miniaturization of these methods.

Novel Sample Preparation Techniques: Developing efficient sample preparation methods is critical for accurate analysis. researchgate.net Research into molecularly imprinted polymers (MIPs) for Cefathiamidine offers a way to selectively extract and enrich the compound from complex samples like human plasma. researchgate.net Another promising area is the combination of cloud point extraction with microwave-assisted processes (CPE-MAE) for extracting Cefathiamidine from biological samples like blood and zebrafish. mdpi.com

Immunochromatographic Assays: The development of rapid, portable testing methods, such as immunochromatographic cartridges, provides an effective tool for on-site detection of β-lactams like Cefathiamidine in samples such as milk.

Bioanalytical and Chemical Research Methods for Cefathiamidine
TechniqueApplicationPrincipleReference
UPLC-MS/MSQuantification in plasma/tissueSeparates compound by liquid chromatography and detects by mass-to-charge ratio for high sensitivity and specificity. nih.govnih.gov
Molecularly Imprinted Polymers (MIPs)Selective extraction from complex matricesCreates polymer cavities with high affinity for Cefathiamidine, enabling its selective capture. researchgate.net
Cloud Point Extraction (CPE)Extraction from biological and environmental samplesUses surfactant micelles to extract the analyte from the sample matrix. mdpi.com

Investigation of Environmental Fate and Degradation Products of Cefathiamidine and Related Compounds

The widespread use of antibiotics leads to their release into the environment, raising concerns about ecotoxicity and the proliferation of antibiotic resistance. researchgate.netnih.gov Understanding the environmental journey of Cefathiamidine is a critical area for future research.

Key research questions include:

Q & A

Q. What are the key physicochemical properties of cefathiamidine, and how do they influence experimental design?

Cefathiamidine is a first-generation cephalosporin with the chemical formula C₁₉H₂₈N₄O₆S₂ (molecular weight: 472.58). Its high water solubility (>97% purity) and instability in organic solvents like acetone necessitate storage at 2–8°C in dry, light-protected conditions . These properties dictate experimental protocols:

  • Sample preparation : Use aqueous buffers (pH 6.0–7.0) to maintain stability.
  • Analytical methods : Prioritize reverse-phase HPLC or UPLC-MS/MS due to polar functional groups .

Q. What validated analytical methods are recommended for quantifying cefathiamidine in biological matrices?

The gold standard is UPLC-MS/MS with a C18 column (e.g., Waters ACQUITY UPLC® BEH C18), mobile phase (water:methanol, 0.4 mL/min), and electrospray ionization (ESI) in positive mode. Key parameters:

  • Lower limit of quantification (LLOQ) : 30 ng/mL .
  • Internal standard : Ceftiofur (transition m/z 524.3+ → 241.4+) .
  • Calibration range : 30–10,000 ng/mL with <5% inter-/intraday variability .

Q. How does cefathiamidine’s mechanism of action guide susceptibility testing protocols?

Cefathiamidine inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Standardized protocols include:

  • Broth microdilution : MIC determination for Gram-positive pathogens (e.g., S. pneumoniae: MIC₉₀ = 0.25 mg/L) .
  • Time-kill assays : Monitor bactericidal activity at 2× MIC over 24 hours .

Advanced Research Questions

Q. How to design a population pharmacokinetic (PK) study for cefathiamidine in pediatric populations?

  • Cohort selection : Include children aged 2–12 years with hematologic malignancies (n ≥ 50) to account for hyperfiltration .
  • Sampling : Sparse sampling (2 samples/patient) at endpoints (e.g., end of infusion, 8–12h post-dose) .
  • Modeling : Use NONMEM for a two-compartment model with first-order elimination. Covariates like body weight (allometric scaling: CL ∝ weight⁰.⁷⁵) must be integrated .

Q. How to resolve contradictions in PK parameters between infant and pediatric studies?

Infants exhibit one-compartment kinetics (CL = 0.45 L/h/kg) due to immature renal function, while children show two-compartment behavior (CL = 1.2 L/h/kg) . Methodological adjustments:

  • Covariate analysis : Include serum creatinine and body surface area.
  • Monte Carlo simulations : Optimize dosing for target attainment (e.g., 100 mg/kg/day q6h for H. influenzae vs. q12h for S. aureus) .

Q. What strategies mitigate adverse drug reactions (ADRs) like thrombocytopenia in clinical trials?

  • Pharmacovigilance integration : Monitor platelet counts pre-/post-infusion (baseline, days 3, 7).
  • PK/PD correlation : Adjust dosing if free drug concentrations exceed 80 μg/mL (linked to ADR risk) .
  • Alternative regimens : Combine with Acitretin for psoriasis patients to reduce cumulative exposure .

Q. How to validate cefathiamidine’s efficacy against emerging resistant strains?

  • Genomic profiling : Identify β-lactamase genes (e.g., blaZ, mecA) in clinical isolates.
  • Checkerboard assays : Test synergy with β-lactamase inhibitors (e.g., clavulanic acid) .
  • In vivo models : Use neutropenic murine thigh infection models with humanized dosing .

Data Analysis & Methodological Challenges

Q. How to address variability in protein-binding assays for cefathiamidine?

Reported protein binding is 23% but varies with albumin levels. Standardize methods:

  • Ultrafiltration : Centrifuge plasma at 1,500×g (30 min, 37°C) .
  • Correction factors : Adjust for renal clearance (90% excreted unchanged) in PK models .

Q. Best practices for meta-analysis of cefathiamidine’s clinical trial data?

  • Inclusion criteria : Prioritize studies with MIC₅₀/MIC₉₀ reporting and PK modeling (e.g., NONMEM outputs).
  • Heterogeneity adjustment : Use random-effects models to account for variability in pediatric vs. adult clearance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Acetyloxy)methyl]-7-[(2-{[N,N'-di(propan-2-yl)carbamimidoyl]sulfanyl}-1-hydroxyethylidene)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[(Acetyloxy)methyl]-7-[(2-{[N,N'-di(propan-2-yl)carbamimidoyl]sulfanyl}-1-hydroxyethylidene)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.